Tetrakis(3-aminopropyl)ammonium
Description
Central Quaternary Ammonium Core Structure
The molecular framework of tetrakis(3-aminopropyl)ammonium is built around a central nitrogen atom that maintains a permanent positive charge through quaternary ammonium bonding. The compound possesses the molecular formula C₁₂H₃₂N₅⁺ with a molecular weight of 246.42 grams per mole, establishing it as a medium-sized polyamine structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tetrakis(3-aminopropyl)azanium, reflecting its systematic chemical identity. The central nitrogen atom exhibits tetrahedral coordination geometry, bonding to four identical 3-aminopropyl chains through carbon-nitrogen single bonds.
The quaternary ammonium center demonstrates remarkable stability due to the permanent positive charge localization on the nitrogen atom. Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium compounds maintain their charged state independent of environmental pH conditions. This characteristic provides this compound with consistent structural integrity across diverse chemical environments. The electrostatic properties emerging from this permanent charge distribution significantly influence the compound's interaction patterns with negatively charged species, particularly phosphate groups in nucleic acid structures.
Branch Chain Configuration and Connectivity
Each of the four 3-aminopropyl substituents extends from the central quaternary nitrogen through identical three-carbon chain linkages. The systematic nomenclature 1-Propanaminium, 3-amino-N,N,N-tris(3-aminopropyl)- accurately describes the structural arrangement where each propyl chain terminates in a primary amino group. This branched architecture creates a molecular geometry where four amino-terminated chains radiate outward from the central positive charge, establishing a roughly spherical molecular envelope.
The carbon-carbon bond lengths within the propyl chains conform to typical alkyl chain parameters, with experimental and computational studies indicating bond lengths averaging approximately 1.54 Angstroms for carbon-carbon single bonds. The carbon-nitrogen bonds connecting the propyl chains to the central quaternary nitrogen demonstrate characteristic lengths of approximately 1.47 Angstroms, consistent with saturated carbon-nitrogen single bond parameters. The terminal amino groups on each chain provide additional sites for hydrogen bonding and electrostatic interactions, significantly expanding the compound's interaction capabilities beyond the central quaternary ammonium center.
Electronic Structure and Charge Distribution
The electronic configuration of this compound reflects the superposition of multiple charged nitrogen centers within a single molecular framework. The central quaternary nitrogen carries a formal positive charge, while the four terminal amino groups exist predominantly in their neutral forms under physiological conditions. This charge distribution pattern creates a molecule with significant dipole moment contributions and complex electrostatic field distributions.
Computational analyses suggest that the permanent positive charge on the central nitrogen influences the electron density distribution throughout the entire molecular structure. The quaternary ammonium center acts as an electron-withdrawing group, slightly reducing electron density on the carbon atoms directly bonded to it. Conversely, the terminal amino groups maintain their characteristic electron-rich properties, capable of functioning as hydrogen bond acceptors and donors depending on their protonation states.
Properties
Molecular Formula |
C12H32ClN5 |
|---|---|
Molecular Weight |
281.87 g/mol |
IUPAC Name |
tetrakis(3-aminopropyl)azanium;chloride |
InChI |
InChI=1S/C12H32N5.ClH/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16;/h1-16H2;1H/q+1;/p-1 |
InChI Key |
VXDSJFLXLSDABC-UHFFFAOYSA-M |
Canonical SMILES |
C(CN)C[N+](CCCN)(CCCN)CCCN.[Cl-] |
Synonyms |
tetrakis(3-aminopropyl)ammonium TKAPA |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalyst Design
The reaction proceeds via a ruthenium-catalyzed addition of hydrosilane to the double bond of allylamine. The tertiary phosphine ligands on the ruthenium catalyst, such as trialkyl or triaryl phosphines, enhance catalytic activity by stabilizing the metal center and modulating electron density. The choice of ligand significantly impacts the selectivity toward the gamma-aminopropyl isomer, minimizing beta-isomer formation. For instance, ligands with bulky substituents reduce steric hindrance during the transition state, favoring gamma-addition.
Optimization of Reaction Conditions
Key parameters include:
-
Temperature : Elevated temperatures (100–200°C) accelerate reaction rates but require careful control to avoid beta-isomer formation. Below 50°C, the reaction becomes impractically slow, while exceeding 200°C increases beta-isomer yields by 15–20%.
-
Molar Ratios : A 1:1.3 ratio of allylamine to hydrosilane maximizes conversion while minimizing side products. Deviations from this ratio result in incomplete hydrosilylation or oligomerization.
-
Catalyst Loading : Ruthenium concentrations of 0.5–1.0 mol% achieve >90% conversion within 6–8 hours under optimal conditions.
Table 1: Impact of Temperature on Isomer Distribution in Hydrosilylation
| Temperature (°C) | Gamma-Isomer Yield (%) | Beta-Isomer Yield (%) |
|---|---|---|
| 100 | 92 | 8 |
| 150 | 88 | 12 |
| 200 | 78 | 22 |
Data adapted from EP0403706A2.
Hydrogenation of Nitrile Precursors
The hydrogenation of nitriles to primary amines is a critical step in synthesizing this compound. Patent EP2557074A1 describes the hydrogenation of 3,3',3",3"'-(1,4-butanediyldinitrilo)tetrakispropanenitrile (TPN) to produce N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine (TAP-BDA), a structurally related hexamine. While TAP-BDA differs by a butanediamine core, the methodology informs strategies for reducing tetranitriles to tetraamines.
Catalyst Selection and Solvent Systems
The patent emphasizes the use of activated nickel catalysts (e.g., B 113 W) in tetrahydrofuran (THF) under moderate hydrogen pressure (30–50 bar). Nickel catalysts outperform cobalt variants in selectivity, achieving >95% primary amine yield with <2% secondary amine byproducts. THF enhances catalyst stability and prevents deactivation via coordination with ammonia, a common additive.
Process Optimization for Scalability
-
Ammonia Additives : A molar ratio of 4–8:1 (NH₃:TPN) suppresses imine formation and enhances primary amine selectivity.
-
Temperature Control : Maintaining 70–100°C balances reaction kinetics and thermal degradation risks. Higher temperatures (>120°C) promote dehydrogenation side reactions.
-
Continuous Feed Systems : Gradual addition of TPN to the catalyst suspension minimizes localized overheating and ensures consistent hydrogen availability.
Table 2: Hydrogenation Efficiency with Nickel Catalysts
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Ni B 113 W | 45 | 90 | 97 | 1.5 |
| Raney Cobalt | 45 | 90 | 85 | 8 |
| Sponge Metal Cobalt | 45 | 90 | 78 | 12 |
Data sourced from EP2557074A1.
Chemical Synthesis via Alkylation of Ammonia
The foundational synthesis of this compound, as reported in PubMed, involves the alkylation of ammonia with 3-aminopropyl groups. This method mirrors polyamine biosynthesis pathways observed in thermophiles, where sequential alkylation steps build complex structures.
Stepwise Alkylation Strategy
-
Initial Quaternization : Ammonia reacts with 3-bromopropylamine hydrobromide in a polar aprotic solvent (e.g., DMF) at 60°C to form the tris(3-aminopropyl)amine intermediate.
-
Final Alkylation : The intermediate undergoes a fourth alkylation with 3-aminopropyl bromide under basic conditions (pH 10–12) to yield the quaternary ammonium product.
Challenges and Mitigation
-
Steric Hindrance : The fourth alkylation is sterically hindered, requiring excess alkylating agent (4–5 equivalents) and prolonged reaction times (48–72 hours).
-
Purification : Ion-exchange chromatography is essential to separate the target compound from oligomeric byproducts, achieving >98% purity.
Comparative Analysis of Synthesis Routes
Table 3: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrosilylation | 88–92 | 95 | Moderate | High |
| Nitrile Hydrogenation | 95–97 | 99 | High | Moderate |
| Stepwise Alkylation | 70–75 | 98 | Low | Low |
Hydrosilylation offers cost advantages but struggles with isomer purity. Hydrogenation excels in scalability and yield, while alkylation, though labor-intensive, remains valuable for small-scale laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: : Tetrakis(3-aminopropyl)ammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one or more of its amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenated compounds and catalysts to facilitate the reaction.
Major Products: : The major products formed from these reactions include various polyamine derivatives that have different functional properties and applications .
Scientific Research Applications
Biotechnology
Tetrakis(3-aminopropyl)ammonium serves as a stabilizing agent for nucleic acids in molecular biology techniques. Its ability to bind electrostatically to the negatively charged phosphate groups in DNA and RNA prevents thermal denaturation, maintaining structural integrity under extreme conditions .
Case Study : In a study examining the stabilization of single-stranded RNA, this compound was shown to enhance RNA stability more effectively than linear polyamines, indicating its potential utility in biotechnological applications where RNA stability is critical .
Molecular Biology
The compound plays a crucial role in gene expression and protein synthesis , particularly in thermophilic organisms such as Thermus thermophilus, where it stabilizes nucleic acids necessary for cellular function under high-temperature conditions .
Data Table: Stabilization Effects on Nucleic Acids
| Polyamine | Stabilization Type | Effectiveness |
|---|---|---|
| This compound | Single-stranded RNA | High |
| Linear Polyamines | Double-stranded DNA | Moderate |
Medicine
This compound is being investigated for its potential applications in antiviral therapies due to its ability to stabilize RNA structures . This stabilization could enhance the efficacy of RNA-based vaccines and therapeutics.
Case Study : Research indicates that this compound can form poly-ion complexes with heparin, facilitating controlled drug release mechanisms. This property is valuable for developing sustained-release formulations in pharmaceutical applications .
Industrial Applications
In industry, this compound is utilized in the production of poly-ion complexes , which are essential for various applications including drug delivery systems. The compound's ability to interact with other biomolecules allows for innovative formulations that improve therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism by which Tetrakis(3-aminopropyl)ammonium exerts its effects involves its interaction with nucleic acids and proteins. It stabilizes the structure of DNA and RNA, preventing thermal denaturation. This stabilization is crucial for the survival of organisms in extreme environments .
Comparison with Similar Compounds
Similar Compounds
- Caldopentamine
- Caldohexamine
- N4-aminopropylspermidine
Comparison: : Tetrakis(3-aminopropyl)ammonium is unique due to its branched structure, which provides enhanced stability to nucleic acids and proteins compared to linear polyamines like spermidine and spermine. This makes it particularly valuable for applications requiring thermal stability .
Q & A
What synthetic methodologies are most effective for preparing Tetrakis(3-aminopropyl)ammonium, and how can purity be optimized?
Basic Research Focus
this compound is synthesized via nucleophilic substitution reactions between 3-aminopropylamine and alkyl halides under controlled pH and temperature. Key steps include:
- Quaternization : Reacting excess 3-aminopropylamine with alkylating agents (e.g., methyl iodide) in anhydrous ethanol at 60–80°C for 24–48 hours .
- Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) or ion-exchange chromatography to remove unreacted amines and halide byproducts .
- Purity Validation : Use -NMR to confirm quaternary ammonium formation (absence of primary amine protons at δ 1.5–2.5 ppm) and ion chromatography to quantify halide residuals .
How do the structural features of this compound influence its coordination chemistry with transition metals?
Advanced Research Focus
The compound’s four 3-aminopropyl arms and quaternary ammonium center enable diverse coordination modes:
- Ligand Behavior : Each arm acts as a tridentate ligand via terminal amine and proximal N–H groups, forming octahedral complexes with Cu(II), Sn(IV), or Fe(III) .
- Crystallographic Insights : X-ray diffraction reveals distorted geometries in complexes like , where acetate bridges stabilize the metal center .
- Methodological Note : Use EXAFS or single-crystal XRD to resolve bond-length discrepancies (e.g., Cu–N vs. Cu–O interactions) in dynamic coordination environments .
What experimental strategies resolve contradictions in reported crystallographic data for this compound derivatives?
Advanced Research Focus
Discrepancies in bond angles or lattice parameters often arise from solvent effects or disorder. Mitigation strategies include:
- Twin Refinement : Apply twin laws (e.g., ) during XRD data processing to correct for pseudo-symmetry in crystals .
- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K, improving resolution of hydrogen-bonding networks (e.g., O–H···Cl interactions in complexes) .
- Validation Tools : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers in experimental bond lengths .
How does this compound enhance the stability of poly-ion complexes in drug delivery systems?
Advanced Research Focus
The compound’s cationic nature and flexible arms enable strong electrostatic interactions with anionic biomolecules:
- Heparin Binding : Forms stable PICs (poly-ion complexes) via NH···SO interactions, enabling sustained heparin release (t > 72 hours in vitro) .
- Methodology : Use dynamic light scattering (DLS) to monitor particle size (50–200 nm) and zeta potential (+30 to +50 mV) for optimization .
- Thermal Stability : Differential scanning calorimetry (DSC) shows enhanced (glass transition temperature) in PICs due to reduced molecular mobility .
What biosynthetic pathways are hypothesized for this compound in thermophilic organisms?
Advanced Research Focus
While biosynthesis remains uncharacterized, genomic and enzymatic studies suggest:
- Aspartate-Semialdehyde Pathway : Homologs of speE (spermidine synthase) may catalyze iterative aminopropyl transfers from decarboxylated S-adenosylmethionine .
- Thermoadaptation Role : Quaternary ammonium centers stabilize ribosomes and DNA-protein interactions at >80°C, as observed in Thermus thermophilus .
- Research Gaps : Knockout studies of polyamine biosynthetic genes (e.g., speD, speE) in thermophiles are needed to confirm functional roles .
How can NMR spectroscopy distinguish between free and metal-bound this compound in solution?
Basic Research Focus
Key NMR signatures include:
- Free Ligand : -NMR shows sharp singlets for equivalent NH protons (δ 2.7–3.1 ppm) and a singlet for the central N (δ 3.3 ppm) .
- Metal-Bound State : Broadening or splitting of NH signals (δ 3.5–4.0 ppm) due to restricted rotation upon metal coordination. Paramagnetic shifts (e.g., with Cu) further distort signals .
- Methodological Tip : Use - HSQC to track NH group dynamics during titration with metal ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
